molecular formula C18H22N4O2S B10997648 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10997648
M. Wt: 358.5 g/mol
InChI Key: SNEWVKMLPDGAKP-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a heterocyclic organic compound featuring a 1,3,4-thiadiazole ring substituted with a butyl group at position 5 and a propanamide linker connected to a 7-methoxyindole moiety.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C18H22N4O2S/c1-3-4-8-16-20-21-18(25-16)19-15(23)10-12-22-11-9-13-6-5-7-14(24-2)17(13)22/h5-7,9,11H,3-4,8,10,12H2,1-2H3,(H,19,21,23)

InChI Key

SNEWVKMLPDGAKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC

Origin of Product

United States

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound that combines the biologically relevant 1,3,4-thiadiazole and indole moieties. This article explores its biological activities, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring known for its diverse biological activities, particularly in medicinal chemistry. The indole portion contributes to its pharmacological relevance, as indole derivatives are prevalent in many natural products and pharmaceuticals. The structure can be represented as follows:

N 5 butyl 1 3 4 thiadiazol 2 yl 3 7 methoxy 1H indol 1 yl propanamide\text{N 5 butyl 1 3 4 thiadiazol 2 yl 3 7 methoxy 1H indol 1 yl propanamide}

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. A study evaluating various thiadiazole derivatives showed weak activity against breast cancer cell lines MCF-7 and MDA-MB-231. However, specific derivatives demonstrated enhanced cytotoxicity with IC50 values indicating promising activity:

CompoundCell LineIC50 (µM)Mechanism of Action
SCT-4MCF-76.6Induction of apoptosis via caspase activation
SCT-5MDA-MB-23110.2Cell cycle arrest and apoptosis

The mechanism of action often involves the modulation of apoptotic pathways. For instance, compounds like SCT-4 have been shown to decrease DNA biosynthesis significantly in cancer cells .

In silico studies suggest that this compound may interact with multiple biological targets. The compound's activity may be attributed to:

  • Caspase Activation : Inducing apoptosis through caspases 3, 7, and 8.
  • Cell Cycle Regulation : Affecting cell cycle checkpoints leading to growth inhibition.
  • DNA Synthesis Inhibition : Reducing the incorporation of thymidine into DNA.

Case Studies and Experimental Findings

Several studies have assessed the biological activity of similar compounds with the thiadiazole structure:

  • Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines using the MTT assay. Results indicated that modifications to the thiadiazole ring significantly influenced anticancer activity .
  • Flow Cytometry Analysis : Flow cytometry was employed to analyze the effects of these compounds on programmed cell death in breast cancer cells after treatment with various concentrations over 24 hours. Notably, compounds with specific substituents showed enhanced efficacy in inducing apoptosis .

Comparison with Similar Compounds

Molecular Properties :

  • Molecular Formula : C₁₈H₂₂N₄O₂S (inferred from ethyl analog C₁₆H₁₈N₄O₂S in ).
  • Molecular Weight : ~358.5 g/mol.
  • Key Features :
    • Thiadiazole Core : Imparts metabolic stability and diverse bioactivity.
    • Butyl Substituent : Enhances lipophilicity compared to shorter-chain analogs.
    • 7-Methoxyindole : Influences electronic properties and hydrogen-bonding capacity.

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the thiadiazole ring and indole moiety, leading to variations in biological activity, solubility, and pharmacokinetics. Below is a detailed analysis:

Substituent Effects on the Thiadiazole Ring

Compound Name Thiadiazole Substituent Molecular Weight (g/mol) Key Biological Activities Unique Properties
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide Ethyl (C₂H₅) 330.4 Enzyme inhibition, antimicrobial Moderate lipophilicity, balanced solubility
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide Benzyl (C₆H₅CH₂) ~408.5 Anticancer, antimicrobial Enhanced receptor binding due to aromaticity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-bromo-1H-indol-1-yl)propanamide Methyl (CH₃) ~353.3 Antimitotic activity Bromine substitution improves electrophilicity
Target Compound Butyl (C₄H₉) ~358.5 Inferred: Enhanced lipophilicity Potential for prolonged half-life but reduced aqueous solubility

Key Observations :

  • Butyl vs.
  • Benzyl vs. Alkyl : Benzyl-substituted analogs exhibit stronger π-π interactions with biological targets, enhancing anticancer activity .
  • Methyl vs. Halogenated : Methyl groups offer metabolic stability, while bromine atoms (as in ) may enhance covalent binding to targets.

Indole Moieties and Substitution Patterns

Compound Name Indole Substituent Biological Activity Structural Impact
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide 7-Methoxy Inferred: Enzyme inhibition Methoxy group enhances electron donation and H-bonding
3-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 6-Fluoro Anticancer Fluorine increases electronegativity and bioavailability
3-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide 5-Bromo Antiproliferative Bromine enhances steric bulk and halogen bonding

Key Observations :

  • 7-Methoxyindole : The methoxy group at position 7 may improve binding to cytochrome P450 enzymes or serotonin receptors, as seen in related indole derivatives .
  • Halogenated Indoles : Fluorine or bromine substitutions () enhance target affinity and metabolic stability.

Predicted Pharmacokinetics for Butyl Analog :

  • Lipophilicity (LogP) : ~3.5 (higher than ethyl: ~2.8), favoring tissue penetration but requiring formulation aids for solubility.
  • Metabolic Stability : Butyl chains may slow hepatic metabolism, extending half-life but increasing risk of CYP450 inhibition.

Challenges :

  • Longer alkyl chains (e.g., butyl) may reduce reaction yields due to steric hindrance.
  • Purification requires advanced techniques like HPLC or crystallization .

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